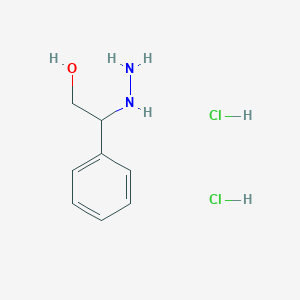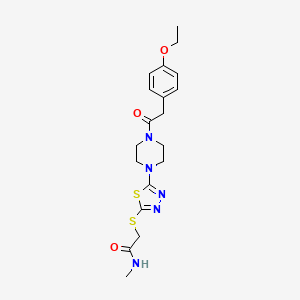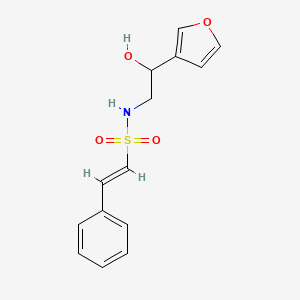
N-(2-bromophenyl)-2-chloroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromophenyl)-2-chloroacetamide is a useful research compound. Its molecular formula is C8H7BrClNO and its molecular weight is 248.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Coatings
- N-(2-bromophenyl)-2-chloroacetamide and its derivatives are synthesized for various applications. One such derivative, N-(4-bromo-2-methylphenyl)-2-chloroacetamide (BMPCA), shows promise in coatings due to its excellent microbiocidal activity (Ren Yu-hong & Oai Joint, 2002).
Antimicrobial Potential
- These compounds have been evaluated for their antimicrobial potential. A study screening twelve newly synthesized derivatives, including N-(substituted phenyl)-2-chloroacetamides, found them effective against various bacteria and yeast, including MRSA and Candida albicans (Bogdanović et al., 2021).
Lipophilicity and Pharmacokinetics Prediction
- The biological potential of these compounds was explored non-empirically, including an assessment of lipophilicity and pharmacokinetics. This study used chromatographic techniques and chemometric methods to predict these properties, finding that these chloroacetamides meet theoretical requirements for bioactive compounds (Vastag, Apostolov, & Matijević, 2018).
Inhibition of Fatty Acid Synthesis in Algae
- Chloroacetamides, including variations like alachlor and metazachlor, act as herbicides by inhibiting fatty acid synthesis in various plants and algae, including Scenedesmus Acutus (Weisshaar & Böger, 1989).
Spectroscopic and Antibacterial Studies
- Studies on derivatives like N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide (NBBPA) offer insights into their antibacterial properties and spectroscopic characteristics, further highlighting their potential in medical research and drug development (Aswathy et al., 2017).
Vibrational Spectra Analysis
- The vibrational spectra of molecules like N-(4-bromophenyl)-2,2-dichloroacetamide have been analyzed to understand their structural and reactivity properties, contributing to the field of molecular chemistry (Arjunan, Senthilkumari, Ravindran, & Mohan, 2014).
Lipophilicity Assessment for Biological Activity
- The lipophilicity of N-(substituted phenyl)-2-chloroacetamides, a key factor in their biological activity, was assessed using reversed-phase thin-layer chromatography, highlighting their potential in drug design and biological applications (Apostolov, Vastag, Matijević, & Petrović, 2015).
Anticonvulsant and Antidepressant Activities
- Certain derivatives have been investigated for their anticonvulsant and antidepressant activities, opening avenues for potential therapeutic applications (Xie, Tang, Pan, & Guan, 2013).
Human and Rat Liver Microsomes Metabolism
- Studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes provide insights into their biochemical pathways and potential impacts on human health (Coleman et al., 1999).
Wirkmechanismus
Mode of Action
The exact mode of action of N-(2-bromophenyl)-2-chloroacetamide Based on its chemical structure, it is possible that it could interact with its targets through covalent bonding or intermolecular forces .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Therefore, its impact on bioavailability is currently unknown .
Result of Action
The molecular and cellular effects of This compound Without knowledge of its specific targets and mode of action, it is challenging to predict its precise effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of This compound . Factors such as temperature, pH, and the presence of other molecules could potentially affect its stability and interaction with its targets .
Biochemische Analyse
Biochemical Properties
N-(2-bromophenyl)-2-chloroacetamide has been found to interact with enzymes such as alpha-glucosidase and alpha-amylase . These interactions are crucial in the biochemical reactions involving this compound .
Cellular Effects
The effects of this compound on cells are primarily related to its influence on cellular metabolism. It has been observed to affect the levels of fasting glucose sugar, cholesterol, triglyceride, HbAc1, creatinine, and insulin .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It has been found to inhibit alpha-glucosidase and alpha-amylase in a non-competitive mode .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. It has been found to have a significant impact on cellular function, with long-term effects observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been found to have a significant impact on various biochemical tests related to diabetes .
Metabolic Pathways
This compound is involved in metabolic pathways that interact with enzymes or cofactors. It has been found to affect metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
N-(2-bromophenyl)-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO/c9-6-3-1-2-4-7(6)11-8(12)5-10/h1-4H,5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWXHTWOJWDSAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-methylsulfanylphenyl)prop-2-enoate](/img/structure/B2684635.png)
![2-{[1-(Isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2684639.png)

![4-butyl-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide](/img/structure/B2684643.png)


![3-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-1-phenylpropan-1-one](/img/structure/B2684647.png)
![(Z)-N-(6-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dimethylbenzamide](/img/structure/B2684649.png)
![6-(piperidin-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B2684650.png)

![(3R,4R)-4-(1,3-Benzodioxol-5-ylmethyl)-3-[[3,4-dimethoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B2684652.png)

![2-(4-Ethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2684655.png)
![4-chloro-N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]benzenecarboxamide](/img/structure/B2684657.png)
